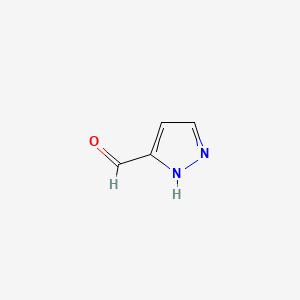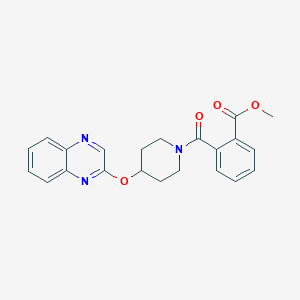
(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic applications in the areas of cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
- Compound Activity : The synthesized compound 3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione (IXb) demonstrated potent inhibition of IDH1-R132H (IC50 = 0.031 μM) and effectively reduced the production of 2-hydroxyglutarate (2-HG) in U87MG IDH1-R132H cells .
- Application : The compound’s indole moiety may contribute to its anti-tumor properties, making it relevant for cancer research .
- Strategy : A novel base-promoted fused β-carboline formation involves the compound’s indole ring. This cascade reaction utilizes ammonium salts as a nitrogen source and demonstrates selectivity control .
- Indole-3-acetic Acid : This plant hormone, produced by the degradation of tryptophan, contains an indole moiety. Derivatives of indole have diverse pharmacological activities, including potential clinical applications .
- Example : SAR studies could explore substituents on the indole and pyridazinone rings to optimize binding affinity and specificity .
Inhibition of Mutant Isocitrate Dehydrogenase-1 (IDH1-R132H)
Indole Derivatives in Cancer Treatment
Fused β-Carboline Formation
Biological and Clinical Applications
Structure–Activity Relationships (SAR) Studies
Molecular Modeling and Docking Studies
Mécanisme D'action
Target of Action
Similar compounds with an indole moiety have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the production of 2-hg in u87mg idh1-r132h cells . This suggests that the compound might affect the isocitrate dehydrogenase-1 (IDH1) pathway, leading to a decrease in the production of 2-HG.
Result of Action
Similar compounds have been found to exhibit significant potency to idh1-r132h inhibition . This suggests that the compound might have a similar effect, leading to a decrease in the production of 2-HG in cells.
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone could involve further exploration of its potential therapeutic applications.
Propriétés
IUPAC Name |
1H-indol-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(15-11-19-16-7-2-1-6-14(15)16)22-10-4-5-13(12-22)24-17-8-3-9-20-21-17/h1-3,6-9,11,13,19H,4-5,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUPXJLHTROGOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2389827.png)
![(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2389828.png)


![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)
![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)